![molecular formula C17H19ClF3N3O B2979553 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol CAS No. 1030625-58-1](/img/structure/B2979553.png)
3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol (3-{4-[5-(4-CP)-1H-pyrazol-3-yl]piperidino}-TFP) is a synthetic compound that has been widely studied as a potential therapeutic agent. It was first synthesized in the early 2000s and has since been investigated for its potential therapeutic applications in various fields. It is a highly lipophilic compound that is able to penetrate cell membranes to produce a variety of biochemical and physiological effects.
Scientific Research Applications
Dopamine Receptor Ligands : A study by Rowley et al. (1997) explored the use of similar compounds as ligands for human dopamine D4 receptors. They found that certain modifications in the molecular structure could improve affinity and selectivity for these receptors, indicating potential applications in neurological research and drug development.
Pyrazole Derivatives Synthesis : Research by Latif et al. (2003) focused on synthesizing new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This work contributes to the broader field of organic chemistry and the development of novel compounds with potential pharmaceutical applications.
Cannabinoid Receptor Interaction : A study by Shim et al. (2002) examined the molecular interaction of similar compounds with the CB1 cannabinoid receptor. Their findings help in understanding the structural requirements for receptor binding, which is crucial for drug design targeting these receptors.
Molecular Docking and Antimicrobial Activity : The research by Sivakumar et al. (2021) involved molecular docking studies and the analysis of antimicrobial activity of pyrazole derivatives. This illustrates the compound's potential in antimicrobial drug discovery.
PET Ligand for CB1 Receptors : Kumar et al. (2004) Kumar et al. (2004) synthesized and evaluated a potential imaging agent for CB1 receptors using PET (Positron Emission Tomography), showcasing its application in medical imaging and diagnostics.
properties
IUPAC Name |
3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O/c18-13-3-1-11(2-4-13)14-9-15(23-22-14)12-5-7-24(8-6-12)10-16(25)17(19,20)21/h1-4,9,12,16,25H,5-8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHSQILNSFBNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)
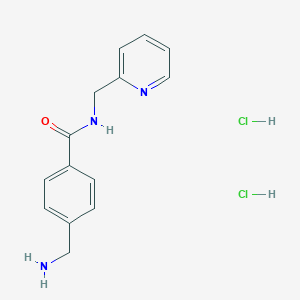
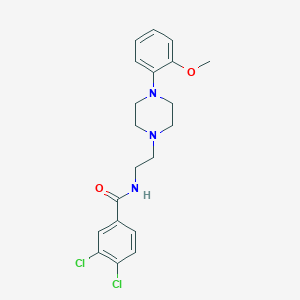
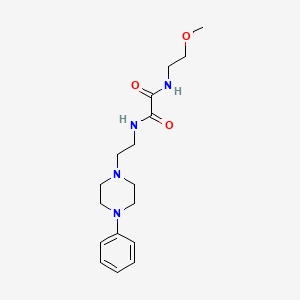

![6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2979483.png)
![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)
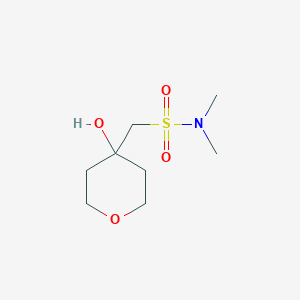

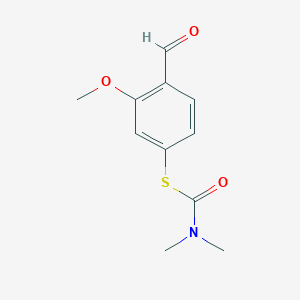
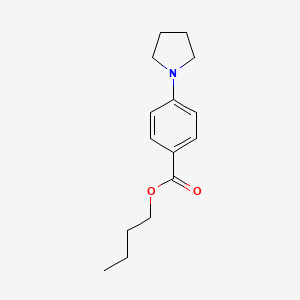
![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)
